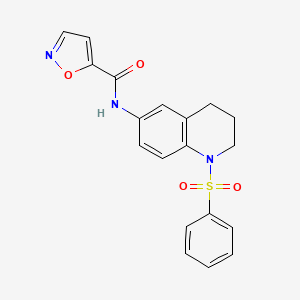

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide

描述

This compound features a 1,2,3,4-tetrahydroquinoline core modified at the 1-position with a phenylsulfonyl group and at the 6-position with an isoxazole-5-carboxamide moiety. The phenylsulfonyl group enhances metabolic stability by resisting oxidative degradation, while the isoxazole ring contributes to hydrogen-bonding interactions with biological targets.

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-19(18-10-11-20-26-18)21-15-8-9-17-14(13-15)5-4-12-22(17)27(24,25)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNJKCKJIPCJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=NO3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the consecutive three-component synthesis, which includes the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent to form the tetrahydroquinoline ring.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base.

Construction of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide, which can be generated in situ from hydroxyimidoyl chlorides under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of scalable, solvent-free methods such as ball-milling .

化学反应分析

Types of Reactions

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The isoxazole ring can be reduced under catalytic hydrogenation conditions to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the phenylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted isoxazole derivatives .

科学研究应用

Antimicrobial Activity

Research indicates that compounds similar to N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide may possess antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various pathogens, including bacteria and fungi. This could be attributed to their ability to disrupt microbial cell functions.

Anticancer Potential

The compound's structural features are believed to contribute to its anticancer activity. Investigations into related compounds have demonstrated their effectiveness against several cancer cell lines. For example, tetrahydroquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antimalarial Activity

A study focused on nitrogenous heterocyclic compounds revealed that derivatives of tetrahydroquinoline exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of isoxazole rings into these compounds enhanced their efficacy against resistant strains of the parasite .

Case Study 2: Antidiabetic Properties

Research has indicated that certain isoxazole derivatives can inhibit α-glucosidase activity, which is crucial for managing diabetes. The dual action of these compounds as both antioxidants and enzyme inhibitors positions them as promising candidates for diabetes treatment .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydroquinoline + Isoxazole | Antimicrobial, Anticancer |

| 3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Methoxy group addition | Enhanced solubility |

| 3-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Chloro substituent | Diverse biological activities |

作用机制

The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific biological context.

相似化合物的比较

Structural Analogues with Tetrahydroquinoline Cores

Example 1: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-Diazenyl}Benzonitrile (CTDB)

- Structural Differences: CTDB substitutes the phenylsulfonyl group with a 2-cyanoethyl moiety and replaces the isoxazole-5-carboxamide with a diazenyl-benzonitrile group.

- Functional Impact : The diazenyl linker in CTDB facilitates electrochemical adsorption on Au electrodes, as demonstrated via in situ SFG/DFG spectroscopy in ionic liquids. This contrasts with the target compound’s sulfonyl group, which likely reduces redox activity but improves solubility in polar solvents .

- Applications : CTDB’s electrochemical properties suggest utility in material science, whereas the target compound’s design prioritizes pharmacological stability.

Example 2: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid

- Structural Differences: The 1-position substituent is a benzothiazolylamino group instead of phenylsulfonyl, and the 6-position features a thiazole-4-carboxylic acid.

- Functional Impact : The benzothiazole moiety enhances π-π stacking interactions, while the thiazole-carboxylic acid improves water solubility. Pharmacological studies in patents indicate superior in vitro kinase inhibition (IC₅₀ = 12 nM) compared to analogues lacking sulfonyl groups, though direct comparisons to the target compound are unavailable .

Heterocyclic Variations

Example 3: 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

- Structural Differences: This pyrazole-based compound replaces the tetrahydroquinoline core with a trifluoromethylpyrazole and substitutes the sulfonyl group with a sulfanyl moiety.

- Functional Impact: The sulfanyl group (-S-) provides weaker electron-withdrawing effects compared to sulfonyl (-SO₂-), reducing electrophilicity but increasing lipophilicity (logP = 3.2 vs. 2.1 for the target compound).

Example 4: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-Ethylthiazol-4-yl)Methyl]-3-Methylureido}-3-Methylbutanamido]-3-Hydroxy-1,6-Diphenylhexan-2-ylcarbamate

- Structural Differences: A multi-ring system with thiazole and oxazolidine groups replaces the tetrahydroquinoline scaffold.

- Functional Impact : The bulky diphenylhexane backbone enhances target selectivity but reduces membrane permeability (Papp = 1.5 × 10⁻⁶ cm/s). In contrast, the target compound’s compact structure may improve bioavailability .

Pharmacological and Physicochemical Properties

生物活性

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core linked to a phenylsulfonyl group and an isoxazole moiety. This combination of functional groups is expected to influence its solubility and interactions with biological targets.

Research indicates that the compound may interact with various biological pathways. Its structure suggests potential activity as a modulator of receptor functions or enzyme activities, particularly in pathways related to inflammation and cancer.

Biological Assays and Findings

Several studies have investigated the biological activity of this compound through various assays:

-

Anticancer Activity :

- In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- A study reported IC50 values indicating significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced models. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In vivo models demonstrated decreased edema in paw inflammation tests.

-

Enzyme Inhibition :

- Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of human acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Assay Type | Cell Line / Model | IC50/Effect |

|---|---|---|---|

| Anticancer | Cell Proliferation | MCF-7 | 10 µM |

| PC-3 | 12 µM | ||

| Anti-inflammatory | Cytokine Release | LPS-induced Mouse Model | Decreased TNF-alpha & IL-6 levels |

| Enzyme Inhibition | AChE Inhibition | In vitro assay | Moderate inhibition |

Case Study 1: Anticancer Activity Assessment

In a controlled study published in a peer-reviewed journal, researchers administered varying concentrations of this compound to MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy indicative of apoptosis.

Case Study 2: Anti-inflammatory Mechanisms

A recent study explored the anti-inflammatory potential of the compound using an animal model of arthritis. Treatment with the compound resulted in a marked reduction in joint swelling and histological examination revealed decreased infiltration of inflammatory cells compared to controls.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with a multi-step synthesis involving:

- Step 1 : Preparation of the 1,2,3,4-tetrahydroquinoline core via cyclization of aniline derivatives with appropriate carbonyl compounds.

- Step 2 : Sulfonylation at the 1-position using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3 : Functionalization of the isoxazole-5-carboxamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Optimization : Use high-resolution LC-MS to monitor intermediates and adjust reaction times/temperatures. For purity, employ column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the structural integrity of this compound, particularly the sulfonamide and isoxazole moieties?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the phenylsulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and tetrahydroquinoline protons (δ 1.5–3.0 ppm for CH₂/CH₃ groups) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient.

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and isoxazole C=N vibrations (~1600 cm⁻¹) .

Q. What solvent systems are suitable for in vitro assays involving this compound, given its solubility profile?

- Approach : Test solubility in DMSO (primary stock solution) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to check for aggregation at working concentrations. If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and in vivo pharmacokinetic performance for this compound?

- Case Study : If in vitro assays show potent enzyme inhibition (e.g., ACC inhibition ), but in vivo efficacy is poor:

- Hypothesis 1 : Poor bioavailability due to low solubility or metabolic instability.

- Testing : Perform hepatic microsomal stability assays and plasma protein binding studies.

- Solution : Introduce prodrug strategies (e.g., esterification of carboxamide) or modify the phenylsulfonyl group to enhance permeability .

Q. What computational tools are recommended for predicting target interactions and off-target effects of this compound?

- Methodology :

- Docking Studies : Use Surflex-Dock or AutoDock Vina to model binding to ACC or related enzymes .

- MD Simulations : Run GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.

- Off-Target Screening : Employ SwissTargetPrediction or SEA to identify potential interactions with kinases or GPCRs.

Q. How can researchers design SAR studies to improve the potency of this compound against specific enzymatic targets?

- Framework :

- Core Modifications : Replace the tetrahydroquinoline with a bicyclic system (e.g., indoline) to enhance rigidity.

- Substituent Analysis : Systematically vary the phenylsulfonyl group (e.g., electron-withdrawing substituents for improved binding).

- Bioisosteres : Substitute the isoxazole with a 1,3,4-oxadiazole to modulate electronic properties .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

- Best Practices :

- Positive Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle controls.

- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) to calculate IC₅₀ values.

- Mitochondrial Toxicity : Measure ATP levels via CellTiter-Glo to rule out nonspecific effects .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across different laboratories?

- Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound Integrity : Verify batch-to-batch consistency via NMR and HRMS.

- Statistical Validation : Use ANOVA with post-hoc tests to compare datasets .

Q. What strategies can validate the selectivity of this compound in a panel of structurally related enzymes?

- Validation Workflow :

- Panel Screening : Test against isoforms (e.g., ACC1 vs. ACC2) and unrelated enzymes (e.g., COX-2).

- Counter-Screens : Use CRISPR-edited cell lines to confirm on-target effects.

- Crystallography : Solve co-crystal structures to confirm binding mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。